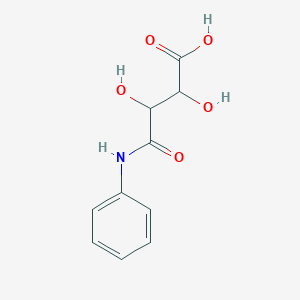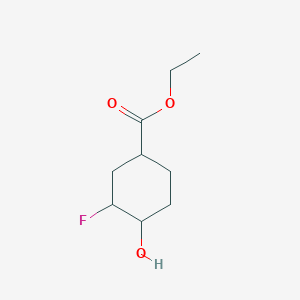
(2-Benzylcyclopropyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a cyclopropyl derivative that features a benzyl group attached to the cyclopropyl ring and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of benzyl chloride with cyclopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2-Benzylcyclopropyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(2-Benzylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Benzylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
類似化合物との比較
Similar Compounds
Methylamine: A simpler amine with a single methyl group.
Cyclopropylamine: A cyclopropyl derivative without the benzyl group.
Benzylamine: Contains a benzyl group but lacks the cyclopropyl ring.
Uniqueness
(2-Benzylcyclopropyl)methanamine hydrochloride is unique due to its combination of a benzyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for studying specific interactions and reactions that are not possible with simpler amines.
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
(2-benzylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c12-8-11-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
InChIキー |
NGFGUTDYSSBHFJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C1CN)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)


![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)

![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)



![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)

